3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile
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Overview
Description
3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile typically involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine, followed by N-alkylation. The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran and a base like sodium carbonate . The process can be summarized as follows:
Condensation: 2-chloroquinoline reacts with phenylhydrazine in the presence of 1-pentanol.
N-Alkylation: The resulting intermediate undergoes N-alkylation in the presence of sodium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate
- Other pyrazoloquinoline derivatives
Uniqueness
3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c1-9-12-13(15)10-5-2-3-6-11(10)17-14(12)19(18-9)8-4-7-16/h2-3,5-6H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAHJBBGJABBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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